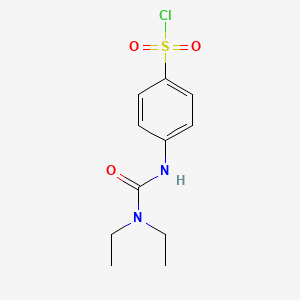

![molecular formula C14H9N3O2S2 B3016325 5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one CAS No. 860789-36-2](/img/structure/B3016325.png)

5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

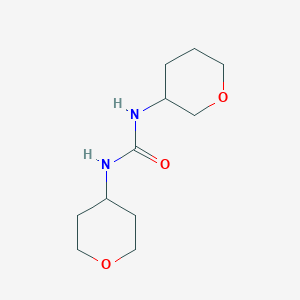

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, such as the compound 5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one, involves a reaction between a 3,4-dihydro-2(H)-pyrimidone, chloroacetic acid, sodium acetate, and an aldehyde. In a related study, the synthesis of 3-oxo-2-[(Z)-1-phenylmethylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine derivatives was achieved using benzaldehyde as the aldehyde component. The reaction yielded products with a recrystallization purity of 60-92%. The synthesized compounds were characterized using IR, 1H NMR spectroscopy, and elemental analysis to confirm their structures .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms. This core structure is modified by the addition of various substituents, which can significantly alter the compound's properties and biological activity. In the case of the compound of interest, the presence of a 2-pyrimidinyloxy substituent and a thioxo group is notable. The exact molecular interactions and orientation of these groups can be crucial for the compound's function, as seen in related compounds where molecular docking analyses have been used to predict the fit and interactions within a target protein .

Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidine derivatives can participate in various chemical reactions due to their reactive functional groups. The thioxo group, in particular, can be involved in nucleophilic addition reactions, potentially leading to the formation of new derivatives. The synthesis process itself is a multi-step reaction involving the formation of a Schiff base followed by cyclization to form the thiazolidinone ring. The reactivity of these compounds can be further explored in the context of their biological activity, where they may interact with biological macromolecules through covalent or non-covalent bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-a]pyrimidine derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen in the thiazolidinone ring contributes to the compound's polarity, solubility, and potential for hydrogen bonding. The substituents attached to the core ring can further modulate these properties. For instance, the presence of a trifluoromethyl group, as seen in related compounds, can increase the compound's lipophilicity, which may affect its ability to cross cell membranes and its overall pharmacokinetic profile. The exact properties of the compound of interest would need to be determined experimentally through techniques such as solubility tests, melting point determination, and chromatographic methods .

Biological Activity Analysis

Thiazolo[3,2-a]pyrimidine derivatives have been studied for their potential biological activities. For example, certain derivatives have been designed and synthesized as HIV-1 entry inhibitors, targeting the gp41 protein. These compounds have been shown to effectively inhibit infection by both laboratory-adapted and primary HIV-1 strains, block HIV-1 mediated cell-cell fusion, and prevent gp41 six-helix bundle formation. The biological activity is highly dependent on the molecular structure, as evidenced by molecular docking analyses that reveal the importance of specific interactions with target residues such as lysine 574 (K574) in the gp41 protein. The compound of interest may also exhibit biological activity, which would need to be evaluated in the context of its specific molecular structure and substituents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Antibacterial Activity: Compounds similar to the query chemical have shown potent inhibitory activity against various Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents (Reddy et al., 2010).

Antioxidant Properties

- Antioxidant Evaluation: Research indicates that derivatives of the compound demonstrate significant antioxidant properties, which could be valuable in the development of treatments for diseases caused by oxidative stress (Akbas et al., 2018).

Synthesis and Chemical Properties

- Synthesis Techniques: Various studies focus on the synthesis of related compounds, exploring different methods and conditions for their efficient production. These synthetic routes could be applicable for the compound (Kappe & Roschger, 1989).

Potential Applications in Cancer Treatment

- Anticancer Activities: Some studies have investigated related compounds for their potential anticancer properties, indicating a possibility for the compound to have similar applications (Jin, 2015).

Anti-Inflammatory and Analgesic Properties

- Anti-Inflammatory and Analgesic Effects: Research on similar compounds has shown promising results in anti-inflammatory and analgesic activities, suggesting potential therapeutic uses in this area (Tozkoparan et al., 1999).

Antiviral Research

- Anti-Hepatitis B and C Virus Activity: There is evidence of antiviral activity against hepatitis B and C viruses in compounds related to the query, indicating potential applications in antiviral therapy (Becan & Wójcicka, 2016).

Eigenschaften

IUPAC Name |

(5Z)-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2S2/c18-12-11(21-14(20)17-12)8-9-3-1-4-10(7-9)19-13-15-5-2-6-16-13/h1-8H,(H,17,18,20)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNYENSWEBYLTF-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)C=C3C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)/C=C\3/C(=O)NC(=S)S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

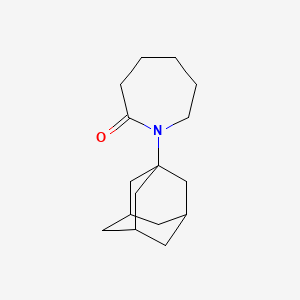

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

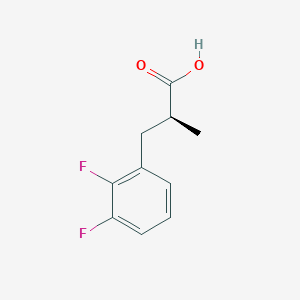

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)

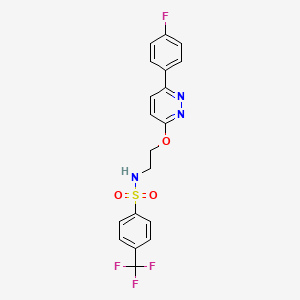

![4-[3-(Benzenesulfonyl)-6-methylquinolin-4-yl]morpholine](/img/structure/B3016255.png)

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)